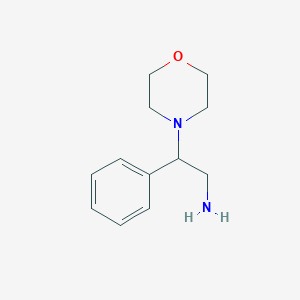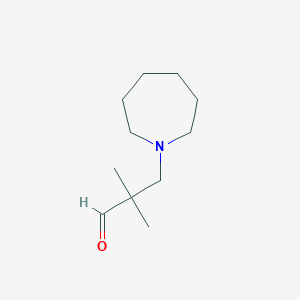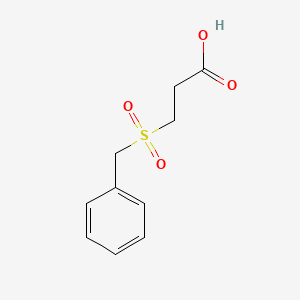
Acide 3-phénylméthanesulfonylpropionique
Vue d'ensemble
Description
3-Phenylmethanesulfonyl-propionic acid is a chemical compound that is related to a family of sulfonated aromatic compounds. While the specific compound is not directly mentioned in the provided papers, the research does discuss various sulfonated aromatic compounds and their derivatives, which can provide insights into the properties and reactivity of 3-Phenylmethanesulfonyl-propionic acid.
Synthesis Analysis
The synthesis of related sulfonated aromatic compounds involves several strategies. For instance, the preparation of 3-(phenylsulfonimidoyl)propanoate derivatives is achieved through the imination of sulfoxide methyl 3-(phenylsulfinyl)propanoate using reagents such as O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents . Another method includes the radical sulfonylation cyclisation of phenyl propiolates with sulfinic acids or sodium sulfinates to synthesize 3-phenylsulfonylcoumarins . These methods could potentially be adapted for the synthesis of 3-Phenylmethanesulfonyl-propionic acid.
Molecular Structure Analysis
The molecular structure of sulfonated aromatic compounds can be complex, with potential for various functional groups and conformations. For example, the crystal structures of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid show significant conformational differences and intramolecular aromatic π-π stacking . These structural features are important as they can influence the reactivity and physical properties of the compounds.
Chemical Reactions Analysis
Sulfonated aromatic compounds participate in a variety of chemical reactions. The papers describe the use of phenylsulfonic acid functionalized catalysts for the synthesis of tetrahydrobenzo[b]pyrans and various heterocyclic compounds . Additionally, the synthesis of pyrazole triflones and 3,3-diphenyl-3H-pyrazoles involves reactions with sulfone derivatives . These reactions highlight the versatility of sulfonated aromatic compounds in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonated aromatic compounds are influenced by their molecular structure. The presence of sulfonic acid groups can impart hydrophilic character and acidity to the compounds. For instance, the sulfonic acid groups anchored to the silica surface of SBA-15-Ph-SO3H are resistant to leaching in organic and aqueous solutions . The stability and reactivity of these groups are crucial for their application as catalysts in organic synthesis.
Applications De Recherche Scientifique
Recherche en protéomique
“Acide 3-phénylméthanesulfonylpropionique” est un produit spécialisé utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans l'analyse de la structure, des interactions et des fonctions des protéines.
Production de plastiques biodégradables
L'une des applications importantes de l'acide 3-hydroxypropionique (3-HP), qui peut être dérivé de “this compound”, est sa polymérisation pour obtenir le poly(3-hydroxypropionate) (P-3HP) . Le P-3HP est un plastique biodégradable et constitue l'un des substituts largement étudiés aux plastiques pétrochimiques .
Synthèse chimique
Le 3-HP est un produit chimique de base important avec une large gamme d'applications en synthèse chimique . Il contient deux groupes réactifs - hydroxyle et carboxyle - ce qui en fait un composé polyvalent dans diverses réactions chimiques .
Production d'acide acrylique
Le 3-HP peut subir des réactions redox pour produire de l'acide acrylique . L'acide acrylique est largement utilisé dans la production d'adhésifs, d'emballages plastiques, de fibres et d'agents de nettoyage .
Production de 1,3-propanediol (1,3-PDO)
Un autre produit qui peut être dérivé du 3-HP par des réactions redox est le 1,3-propanediol (1,3-PDO) . Le 1,3-PDO est utilisé dans la fabrication de polytriméthylène téréphtalate (PTT) utilisé dans les tapis, les textiles et les films .
Production d'acide malonique
Le 3-HP peut également être converti en acide malonique , qui est utilisé dans la fabrication de polymères spéciaux, de produits pharmaceutiques et de produits chimiques électroniques .
Culture de bactéries productrices d'acide propionique
La culture de bactéries productrices d'acide propionique (PAB) en présence de bactéries lactiques (LAB) est une application typique de la production d'acide propionique . L'acide propionique a de larges applications dans la conservation des aliments et l'alimentation animale comme inhibiteur de moisissure .
Production d'acrylamide et d'acrylonitrile
Le 3-HP peut également être utilisé pour produire de l'acrylamide et de l'acrylonitrile , qui sont utilisés dans la production de plastiques, de caoutchoucs synthétiques et de fibres .
Mécanisme D'action
Target of Action
The primary targets of 3-Phenylmethanesulfonyl-propionic acid are Aspartate aminotransferase , Aromatic-amino-acid aminotransferase , and Aminotransferase . These enzymes play a crucial role in amino acid metabolism.
Mode of Action
It has been shown to interact with its targets and cause changes in their activity . For instance, it has been suggested that 3-Phenylmethanesulfonyl-propionic acid may inhibit the activity of Foxo3, a transcription factor involved in protein degradation .
Biochemical Pathways
3-Phenylmethanesulfonyl-propionic acid affects several biochemical pathways. It has been shown to reduce NAD+ synthesis, which subsequently suppresses the tricarboxylic acid cycle and the mRNA expression of SIRT1/3 . This leads to an increase in the acetylation of total protein and Foxo3 .
Pharmacokinetics
It is known that the compound is a small molecule with a molecular weight of 22826 , which could influence its bioavailability.
Result of Action
The action of 3-Phenylmethanesulfonyl-propionic acid results in several molecular and cellular effects. It has been demonstrated to promote muscle mass increase and myotube hypertrophy both in vivo and in vitro . Furthermore, it effectively inhibits protein degradation and promotes protein acetylation in C2C12 and chick embryo primary skeletal muscle myotubes .
Action Environment
The action, efficacy, and stability of 3-Phenylmethanesulfonyl-propionic acid can be influenced by various environmental factors. For instance, microorganisms encounter acid stress during multiple bioprocesses . The damage caused by acidic environments is mitigated through the maintenance of pH homeostasis, cell membrane integrity and fluidity, metabolic regulation, and macromolecule repair . These factors could potentially influence the action of 3-Phenylmethanesulfonyl-propionic acid.
Analyse Biochimique
Biochemical Properties
3-Phenylmethanesulfonyl-propionic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as aromatic-amino-acid aminotransferase and aspartate aminotransferase, which are involved in amino acid metabolism . These interactions are crucial for the compound’s role in facilitating various biochemical processes, including the transfer of amino groups and the synthesis of aromatic amino acids.
Cellular Effects
The effects of 3-Phenylmethanesulfonyl-propionic acid on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Phenylmethanesulfonyl-propionic acid promotes myotube hypertrophy by inhibiting protein degradation and enhancing protein acetylation in skeletal muscle cells . Additionally, it activates the aryl hydrocarbon receptor signaling pathway, which is essential for maintaining the integrity of the intestinal epithelial barrier .
Molecular Mechanism
At the molecular level, 3-Phenylmethanesulfonyl-propionic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the activation of the aryl hydrocarbon receptor, which leads to the transcription of genes involved in maintaining the intestinal epithelial barrier . Furthermore, 3-Phenylmethanesulfonyl-propionic acid inhibits the activity of enzymes such as aspartate aminotransferase and aromatic-amino-acid aminotransferase, thereby modulating amino acid metabolism . These interactions highlight the compound’s role in regulating biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Phenylmethanesulfonyl-propionic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, allowing for consistent results in in vitro and in vivo studies . Over time, 3-Phenylmethanesulfonyl-propionic acid continues to exert its effects on cellular processes, including the enhancement of the intestinal epithelial barrier and the promotion of myotube hypertrophy .
Dosage Effects in Animal Models
The effects of 3-Phenylmethanesulfonyl-propionic acid vary with different dosages in animal models. At lower doses, the compound has been shown to promote muscle mass increase and myotube hypertrophy without adverse effects . At higher doses, there may be potential toxic effects, although specific studies on the toxicity of 3-Phenylmethanesulfonyl-propionic acid are limited. It is essential to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any potential adverse effects.
Metabolic Pathways
3-Phenylmethanesulfonyl-propionic acid is involved in several metabolic pathways, including the metabolism of aromatic amino acids. This compound is metabolized by enzymes such as aromatic-amino-acid aminotransferase, which facilitates the conversion of phenylalanine to 3-Phenylmethanesulfonyl-propionic acid . Additionally, it interacts with other metabolic pathways, such as the tricarboxylic acid cycle, by modulating the levels of key metabolites and influencing metabolic flux .
Transport and Distribution
The transport and distribution of 3-Phenylmethanesulfonyl-propionic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters that facilitate its uptake into cells, where it accumulates in specific tissues . The distribution of 3-Phenylmethanesulfonyl-propionic acid within the body is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Phenylmethanesulfonyl-propionic acid is essential for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes . The localization of 3-Phenylmethanesulfonyl-propionic acid is regulated by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Propriétés
IUPAC Name |
3-benzylsulfonylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c11-10(12)6-7-15(13,14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVJEQSCVWZYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390387 | |
| Record name | 3-Phenylmethanesulfonyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90396-02-4 | |
| Record name | 3-Phenylmethanesulfonyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





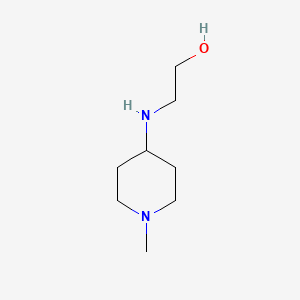


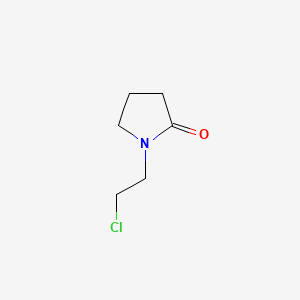

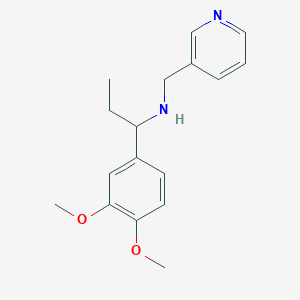
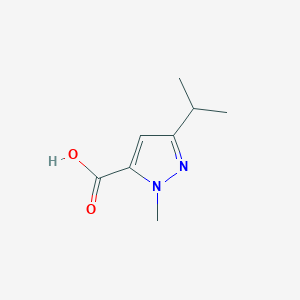
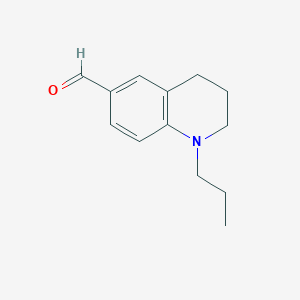
![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)

